molecular formula C23H21ClN4O4 B252755 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No. B252755
M. Wt: 452.9 g/mol
InChI Key: GOQAPODPEJAPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide, also known as TMB-5, is a benzotriazole-based compound that has gained considerable attention in the scientific community due to its potential use in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In environmental science, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has been studied for its ability to degrade organic pollutants in water.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is its versatility, as it can be used in various scientific fields, including medicinal chemistry, materials science, and environmental science. N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is also relatively easy to synthesize, with a moderate yield. However, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide. In medicinal chemistry, further studies are needed to investigate the potential of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide as a drug candidate for the treatment of various diseases. In materials science, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide could be further explored as a stabilizer for polymers and as a corrosion inhibitor for metals. In environmental science, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide could be studied for its potential use in the treatment of organic pollutants in water. Additionally, further studies are needed to elucidate the mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide and to optimize its synthesis method for higher yields and improved solubility.

Synthesis Methods

The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide involves a multi-step process that starts with the reaction of 6-chloro-2-nitroaniline with 4-methylbenzyl chloride to form 6-chloro-2-(4-methylphenyl)aniline. This intermediate is then reacted with 5-amino-1H-benzotriazole to yield the desired product, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide. The overall yield of this synthesis method is approximately 30%.

properties

Product Name

N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21ClN4O4/c1-13-5-7-15(8-6-13)28-26-18-11-16(24)17(12-19(18)27-28)25-23(29)14-9-20(30-2)22(32-4)21(10-14)31-3/h5-12H,1-4H3,(H,25,29)

InChI Key

GOQAPODPEJAPJW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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